Quinolinium chlorochromate
Description
BenchChem offers high-quality Quinolinium chlorochromate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolinium chlorochromate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chromium;oxygen(2-);quinoline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.ClH.Cr.3O/c1-2-6-9-8(4-1)5-3-7-10-9;;;;;/h1-7H;1H;;;;/q;;;3*-2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQSXBMNHNODN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.[O-2].[O-2].[O-2].[Cl-].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClCrNO3-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858357 | |
| Record name | chromium;oxygen(2-);quinoline;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108703-35-1 | |
| Record name | chromium;oxygen(2-);quinoline;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quinolinium Chlorochromate: A Comprehensive Technical Guide to Synthesis, Characterization, and Application
This guide provides an in-depth exploration of quinolinium chlorochromate (QCC), a versatile and selective oxidizing agent. Drawing upon established principles in synthetic and analytical chemistry, this document offers a robust framework for researchers, scientists, and professionals in drug development to understand and effectively utilize this reagent. We will delve into the causal factors behind experimental choices, ensuring a trustworthy and authoritative resource grounded in scientific literature.
Introduction: The Role of Quinolinium Chlorochromate in Modern Organic Synthesis
Quinolinium chlorochromate (QCC) is a pyridinium-type chlorochromate reagent that has carved a niche in organic synthesis as a mild and selective oxidant.[1] Its primary application lies in the efficient conversion of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. The quest for selective oxidizing agents that can effect this transformation without over-oxidation to carboxylic acids has led to the development of a range of chromium(VI)-based reagents, with QCC emerging as a valuable tool in the synthetic chemist's arsenal.
The utility of QCC stems from its stability, ease of handling as a solid, and its solubility in various organic solvents, which allows for reactions to be conducted under anhydrous conditions. This is a critical factor in preventing the formation of gem-diols from aldehydes, which are susceptible to further oxidation. This guide will provide a comprehensive overview of the synthesis of QCC, its detailed characterization, and its mechanistic action in the oxidation of alcohols.
Synthesis of Quinolinium Chlorochromate: A Step-by-Step Protocol
The synthesis of quinolinium chlorochromate is analogous to the well-established preparation of other pyridinium-type chlorochromates, such as pyridinium chlorochromate (PCC).[2][3] The procedure involves the reaction of quinoline with a solution of chromium trioxide in hydrochloric acid.
Experimental Protocol:
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated hydrochloric acid (HCl)
-
Quinoline (C₉H₇N)
-
Distilled water
-
Diethyl ether (anhydrous)
Procedure:
-
Preparation of Chlorochromic Acid Solution: In a fume hood, carefully add chromium trioxide (1.0 equivalent) to a stirred solution of concentrated hydrochloric acid (1.0 equivalent) in water. The reaction is exothermic and should be performed with cooling in an ice bath to maintain a low temperature. Continue stirring until all the chromium trioxide has dissolved, forming a deep red solution of chlorochromic acid.
-
Formation of Quinolinium Chlorochromate: To the cold solution of chlorochromic acid, slowly add a solution of quinoline (1.0 equivalent) in a minimal amount of water with vigorous stirring. An orange-yellow precipitate of quinolinium chlorochromate will form immediately.
-
Isolation and Purification: Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting orange-yellow crystalline solid under vacuum to obtain pure quinolinium chlorochromate.
Causality Behind Experimental Choices:
-
The use of an ice bath during the preparation of chlorochromic acid and the addition of quinoline is crucial to control the exothermic reaction and prevent the decomposition of the product.
-
The slow addition of quinoline ensures a controlled precipitation and prevents the formation of a large, unmanageable solid mass.
-
Washing with anhydrous diethyl ether is effective for removing organic impurities without dissolving the desired product, which is largely insoluble in this solvent.
Characterization of Quinolinium Chlorochromate
A thorough characterization of the synthesized quinolinium chlorochromate is essential to confirm its identity and purity. The following table summarizes the key physicochemical and spectroscopic properties of QCC.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇ClCrNO₃ | PubChem[4] |
| Molecular Weight | 264.60 g/mol | PubChem[4] |
| Appearance | Orange-yellow crystalline solid | Inferred from PCC[2] |
| Melting Point | Not reported; (PCC: 205 °C) | PCC data[2] |
| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, acetone, acetonitrile) | Inferred from PCC[5][6] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
The IR spectrum of quinolinium chlorochromate provides valuable information about its functional groups. The key absorptions are expected to arise from the quinolinium cation and the chlorochromate anion.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching (quinolinium) |
| ~1640-1560 | C=C and C=N stretching (quinolinium ring) |
| ~950-900 | Cr=O stretching (chlorochromate) |
| ~760-740 | Cr-O stretching (chlorochromate) |
| ~430 | Cr-Cl stretching (chlorochromate) |
Note: The exact peak positions may vary slightly.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of QCC in a suitable solvent like dichloromethane is expected to show characteristic absorption bands for the quinolinium cation and the chlorochromate anion. The quinolinium moiety will exhibit absorptions in the UV region, while the chlorochromate anion will have a characteristic absorption in the visible region, contributing to the orange color of the compound.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA):
Thermal analysis provides insights into the thermal stability and decomposition profile of quinolinium chlorochromate.[7][8][9][10]
-
TGA: A TGA thermogram of QCC would show the mass loss of the compound as a function of temperature. The decomposition is expected to occur in one or more steps, with the final residue likely being a chromium oxide. The onset temperature of decomposition is a measure of its thermal stability.
-
DTA: The DTA curve, recorded simultaneously with the TGA, would indicate whether the decomposition processes are exothermic or endothermic. Sharp endothermic peaks could also indicate melting before decomposition.
A typical thermal analysis would be conducted under an inert atmosphere (e.g., nitrogen) to study the intrinsic decomposition behavior.
Application in the Oxidation of Alcohols
The primary and most significant application of quinolinium chlorochromate is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1]
General Reaction Scheme:
RCH₂OH + [C₉H₇NH][CrO₃Cl] → RCHO + [C₉H₇NH]Cl + Cr(IV) species
R₂CHOH + [C₉H₇NH][CrO₃Cl] → R₂CO + [C₉H₇NH]Cl + Cr(IV) species
Experimental Protocol for Alcohol Oxidation
Materials:
-
Alcohol
-
Quinolinium chlorochromate (QCC)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Silica gel or Celite
-
Diethyl ether
Procedure:
-
To a stirred suspension of quinolinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of the alcohol (1.0 equivalent) in dichloromethane.
-
The addition of an adsorbent like silica gel or Celite is recommended to simplify the work-up by adsorbing the reduced chromium by-products.[11]
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the solid by-products.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude carbonyl compound, which can be further purified by distillation or chromatography.
Trustworthiness of the Protocol:
This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The work-up procedure effectively removes the chromium by-products, ensuring a clean crude product. The use of anhydrous conditions is critical for the selective oxidation of primary alcohols to aldehydes.
Mechanism of Alcohol Oxidation
The mechanism of alcohol oxidation by quinolinium chlorochromate is believed to be analogous to that of pyridinium chlorochromate (PCC).[12] The reaction proceeds through the formation of a chromate ester intermediate, followed by an E2-type elimination.
Key Mechanistic Steps:
-
Formation of the Chromate Ester: The alcohol attacks the chromium center of QCC, leading to the formation of a chromate ester intermediate and the release of a chloride ion.
-
Proton Transfer: A proton is transferred from the hydroxyl group to one of the oxygen atoms of the chromate ester.
-
Elimination: A base (which can be the chloride ion, another alcohol molecule, or the quinoline moiety) abstracts the proton from the carbon bearing the oxygen. This is the rate-determining step. Simultaneously, the C-H bond electrons form the C=O double bond, and the O-Cr bond cleaves, with the chromium(VI) being reduced to a chromium(IV) species.
Diagram of the Proposed Mechanism:
Caption: Proposed mechanism for the oxidation of a secondary alcohol by QCC.
Conclusion
Quinolinium chlorochromate is a stable, selective, and efficient reagent for the oxidation of primary and secondary alcohols. Its synthesis is straightforward, and its properties make it a valuable alternative to other chromium(VI)-based oxidants. A thorough understanding of its synthesis, characterization, and the mechanism of its action, as detailed in this guide, is crucial for its effective and safe implementation in organic synthesis. The protocols and data presented herein provide a solid foundation for researchers to confidently employ QCC in their synthetic endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71751942, Quinolinium chlorochromate. Retrieved from [Link].
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Ghammamy, S., et al. (2012). Morpholinium chlorochromate - A new reagent for oxidation of alcohols. ResearchGate. Available at: [Link].
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Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link].
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Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. Available at: [Link].
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Wikipedia. (2023). Pyridinium chlorochromate. Retrieved from [Link].
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TA Instruments. (n.d.). Thermal Analysis TGA / DTA. Retrieved from [Link].
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ProQuest. (1966). A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS. Retrieved from [Link].
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Metaphysic. (2024). Quinolinium Chlorochromate: Significance and symbolism. Retrieved from [Link].
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D'Auria, M. (1982). Pyridinium Chlorochromate: A Versatile Oxidant in Organic Synthesis. Synthesis, 1982(04), 245-258. Available at: [Link].
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Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link].
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Heravi, M. M., Fazeli, A., & Faghihi, Z. (2016). Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. Current Organic Synthesis, 13(2), 220-254. Available at: [Link].
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Yue, Q., et al. (2016). First Report on the Synthesis of Isatins via Pyridinium Chlorochromate Catalyzed Intramolecular Cyclization Reactions. Synlett, 27(08), 1292-1296. Available at: [Link].
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TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Retrieved from [Link].
-
Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents? Retrieved from [Link].
-
Suvitha, A., Sathyanarayanamoorthi, V., & Murugakoothan, P. (2013). Growth, Spectroscopy Properties and DFT Based PCM Calculations of Guanidinium Chlorochromate. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 110, 255–261. Available at: [Link].
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Notz, K. J., & Jaffe, H. H. (1962). CORRELATION OF TGA AND DTA TEMPERATURES IN DECOMPOSITION REACTIONS. Journal of Inorganic and Nuclear Chemistry, 25(7), 851-857. Available at: [Link].
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Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link].
-
Vibzz Lab. (2022, January 8). Pyridinium Chlorochromate : Preparation [Video]. YouTube. [Link].
-
Doug's Lab. (2016, January 14). Pyridinium Chlorochromate (PCC) [Video]. YouTube. [Link].
-
Piancatelli, G., Scettri, A., & D'Auria, M. (1982). Pyridinium chlorochromate: a versatile oxidant in organic synthesis. Synthesis, 1982(4), 245-258. Available at: [Link].
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link].
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physical and chemical properties of quinolinium chlorochromate
An In-depth Technical Guide to the Physical and Chemical Properties of Quinolinium Chlorochromate
Authored by a Senior Application Scientist
Introduction
Quinolinium Chlorochromate (QCC), with the chemical formula C₉H₈NCrO₃Cl, is a pyridinium-related salt that has carved a niche in synthetic organic chemistry as a stable, mild, and selective oxidizing agent.[1] Closely related to the well-known Corey-Suggs reagent, Pyridinium Chlorochromate (PCC), QCC offers similar advantages for the controlled oxidation of alcohols to carbonyl compounds.[2][3][4] Its utility lies in its ability to effect these transformations efficiently without significant over-oxidation to carboxylic acids, a common side reaction with harsher chromium(VI) reagents. This guide provides a comprehensive overview of the physical, chemical, and spectral properties of Quinolinium Chlorochromate, complete with experimental insights and safety protocols for its effective application in a research and development setting.
Physical and Structural Properties
Quinolinium Chlorochromate is an orange to yellow crystalline solid. The compound consists of a quinolinium cation ([C₉H₇NH]⁺) and a tetrahedral chlorochromate anion ([CrO₃Cl]⁻). This ionic structure influences its solubility and handling characteristics. While many chromium reagents are notoriously hygroscopic, QCC is relatively stable and can be stored for extended periods at room temperature without significant decomposition.[5]
Core Physical Data
The fundamental physical properties of Quinolinium Chlorochromate are summarized below. This data is critical for calculating molar equivalents, determining appropriate solvents, and establishing reaction conditions.
| Property | Value | Source |
| IUPAC Name | Quinolinium Chlorochromate | [6] |
| CAS Number | 108703-35-1 | [6][7][8] |
| Molecular Formula | C₉H₇ClCrNO₃ | [6][8] |
| Molecular Weight | 264.61 g/mol | [6][8] |
| Appearance | Yellow-orange solid | [9][10] |
| Melting Point | 127-130°C | [7] |
| Solubility | Soluble in polar organic solvents such as dichloromethane, acetone, and acetonitrile. | [9][10][11] |
The solubility of QCC in organic solvents like dichloromethane is a key advantage.[10] The large, asymmetric quinolinium cation disrupts the formation of a tightly bound crystal lattice, which would require a highly polar solvent like water to overcome.[11] This allows the reagent to be used in non-aqueous environments, a crucial factor in preventing the over-oxidation of aldehydes to carboxylic acids, which often proceeds via a hydrate intermediate.[12]
Chemical Properties and Reactivity
The primary utility of Quinolinium Chlorochromate stems from its nature as a selective oxidant. The Cr(VI) center is the active component, accepting electrons from the substrate (the alcohol) and being reduced, typically to a Cr(IV) species.[12]
Selective Oxidation of Alcohols
QCC is a reagent of choice for the following key transformations:
-
Primary Alcohols to Aldehydes: It efficiently oxidizes primary alcohols to their corresponding aldehydes with minimal formation of the carboxylic acid byproduct.[1][8] This selectivity is its most prized characteristic.
-
Secondary Alcohols to Ketones: Secondary alcohols are smoothly converted to ketones.[9][12][13]
The general stoichiometry for the oxidation of an alcohol is: 2 [C₉H₇NH][CrO₃Cl] + 3 R₂CHOH → 2 [C₉H₇NH]Cl + Cr₂O₃ + 3 R₂C=O + 3 H₂O[9]
The Mechanism of Oxidation
The oxidation of an alcohol by QCC is understood to proceed through a well-established pathway for chromate-based oxidants. The process is essentially an elimination reaction where a C-O single bond is converted to a C=O double bond.
Causality of the Mechanism:
-
Chromate Ester Formation: The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic chromium(VI) center. This forms a key intermediate: a chromate ester.
-
Proton Transfer: A proton is transferred from the now-positive hydroxyl group to one of the chromate oxygens, facilitated by a weak base in the medium (which could be the chloride ion or another alcohol molecule).
-
E2-like Elimination: The crucial C=O bond is formed in a concerted step. A base removes the proton from the carbon bearing the oxygen. Simultaneously, the electrons from this C-H bond shift to form the pi bond of the carbonyl group, leading to the cleavage of the O-Cr bond. The chromium atom acts as a good leaving group, accepting the electrons and being reduced from Cr(VI) to Cr(IV).[12][13]
The following diagram illustrates this mechanistic pathway.
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A Comprehensive Technical Guide to Quinolinium Chlorochromate: Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolinium chlorochromate (QCC) is a stable, mild, and selective oxidizing agent with significant applications in synthetic organic chemistry. This guide provides an in-depth exploration of quinolinium chlorochromate, covering its synthesis, physicochemical properties, and CAS number: 108703-35-1.[1] It details its utility in the selective oxidation of primary and secondary alcohols and the oxidative cleavage of oximes. The IUPAC name for this compound is chromium;tris(oxygen(2-));quinoline;chloride.[2] This document serves as a comprehensive resource, offering detailed experimental protocols, mechanistic insights, and essential safety and handling procedures to support its effective and safe use in a laboratory setting.
Introduction
In the realm of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation. While numerous chromium(VI)-based reagents have been developed for this purpose, quinolinium chlorochromate (QCC) has emerged as a valuable tool due to its stability, selectivity, and efficiency. As a stable yellowish-brown solid, QCC offers advantages in handling and storage compared to some other chromium oxidants.[3] It is particularly noted for its ability to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, a common challenge with more aggressive reagents.
This guide aims to provide a detailed technical overview of quinolinium chlorochromate, moving beyond a general description to offer practical, field-proven insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of a reagent is critical for its effective application.
| Property | Value | Source |
| CAS Number | 108703-35-1 | [1] |
| IUPAC Name | chromium;tris(oxygen(2-));quinoline;chloride | [2] |
| Molecular Formula | C₉H₇ClCrNO₃ | [1] |
| Molecular Weight | 264.61 g/mol | [1] |
| Appearance | Yellowish-brown solid | [3] |
| Stability | Stable under normal conditions | [3] |
Synthesis of Quinolinium Chlorochromate
The preparation of quinolinium chlorochromate is a straightforward procedure, first reported by Singh et al. in 1986. The synthesis involves the reaction of chromium trioxide with quinoline in the presence of hydrochloric acid.
Experimental Protocol: Synthesis of Quinolinium Chlorochromate
-
Materials:
-
Chromium trioxide (CrO₃)
-
Quinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
-
Procedure (Based on Singh et al., 1986):
-
In a flask, carefully add chromium trioxide to a solution of hydrochloric acid and water.
-
Cool the resulting solution in an ice bath.
-
Slowly add quinoline to the cooled solution with continuous stirring.
-
A yellowish-brown solid will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with a suitable solvent (e.g., dichloromethane) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure quinolinium chlorochromate.
-
Caption: Synthesis of Quinolinium Chlorochromate.
Mechanism of Oxidation
The oxidation of alcohols by quinolinium chlorochromate is believed to proceed through a mechanism analogous to that of other pyridinium-type halochromates, such as pyridinium chlorochromate (PCC). The key steps involve the formation of a chromate ester intermediate, followed by an elimination reaction.
-
Formation of the Chromate Ester: The alcohol attacks the chromium center of the quinolinium chlorochromate, leading to the formation of a chromate ester.
-
Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to one of the oxygen atoms on the chromium.
-
Elimination: A base (which can be the quinoline moiety, another alcohol molecule, or the chloride ion) removes a proton from the carbon bearing the oxygen. This initiates a 1,2-elimination, forming the carbon-oxygen double bond of the carbonyl group and reducing the chromium(VI) to a chromium(IV) species.
Caption: Generalized mechanism of alcohol oxidation by QCC.
Applications in Organic Synthesis
Quinolinium chlorochromate is a versatile reagent with applications in several key transformations in organic synthesis.
Selective Oxidation of Alcohols
The primary and most well-documented application of QCC is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It has been reported to provide better yields and require shorter reaction times compared to conventional methods in certain cases.[3]
General Experimental Protocol for Alcohol Oxidation:
-
Materials:
-
Alcohol
-
Quinolinium chlorochromate (QCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert adsorbent (e.g., Celite or silica gel)
-
-
Procedure:
-
Suspend quinolinium chlorochromate in anhydrous dichloromethane in a reaction flask under an inert atmosphere.
-
Add an inert adsorbent such as Celite to the suspension. This helps in simplifying the work-up by adsorbing the chromium byproducts.
-
Add a solution of the alcohol in dichloromethane to the stirred suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether.
-
Filter the mixture through a pad of silica gel to remove the chromium salts and the adsorbent.
-
Concentrate the filtrate under reduced pressure to obtain the crude carbonyl compound, which can be further purified by distillation or chromatography.
-
Oxidative Cleavage of Oximes
Quinolinium chlorochromate has been demonstrated to be an efficient reagent for the regeneration of carbonyl compounds from their corresponding oximes.[4] This transformation is particularly useful for deprotection strategies in multi-step syntheses. The reaction can be effectively carried out under microwave irradiation or even under solvent-free conditions using a pestle and mortar, offering a more environmentally friendly approach.[4]
Experimental Protocol for Oxidative Cleavage of Oximes (Microwave Irradiation):
-
Materials:
-
Oxime
-
Quinolinium chlorochromate (QCC)
-
An appropriate solvent (if not solvent-free)
-
-
Procedure:
-
In a microwave-safe vessel, mix the oxime with quinolinium chlorochromate.
-
Irradiate the mixture in a microwave reactor at a suitable power and for a predetermined time.
-
Monitor the reaction by TLC.
-
After completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carbonyl compound.
-
Safety and Handling
Hazard Statements (based on analogous compounds):
Precautionary Measures:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Use a full-face respirator with an appropriate cartridge if there is a risk of inhaling dust.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid contact with combustible materials, reducing agents, and strong acids.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials.
-
-
Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
-
Conclusion
Quinolinium chlorochromate is a valuable and versatile reagent for selective oxidations in organic synthesis. Its stability, ease of preparation, and efficiency in oxidizing alcohols and cleaving oximes make it a practical alternative to other chromium-based oxidants. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers and drug development professionals can effectively and safely leverage the synthetic potential of quinolinium chlorochromate in their work.
References
- Singh, J., Bhandari, M., Kaur, J., & Kad, G. L. (2003). Quinolinium Chlorochromate as an Efficient Reagent for Oxidative Cleavage of Oximes via the Use of Microwave Irradiation and Pestle/Mortar. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42(2), 405-407.
- Salehi, P., Khodaei, M. M., & Goodarzi, M. (2001). Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. Russian Journal of Organic Chemistry, 37(7), 1033-1034.
- Jani Bai, T. S., & Santhi, S. (2010). Oxidation of Oximes of Heterocyclic Ketones by Pyridinium Chlorochromate: A Kinetic and Mechanistic Study. Asian Journal of Chemistry, 22(3), 2285-2289.
- Goswami, S., & Kar, A. (2011). An efficient and new methodology for one pot conversion of organic halides and alcohols to their corresponding aldehydes or ketones has been developed using quinolinium chlorochromate in aqueous medium without adding any cosolvent.
- Mardhanpally, A. K., Kamatala, C. R., Pulusu, V., & Yerraguntla, R. R. (2022). Cornforth's and Corey-Suggs Cr(VI) compounds as efficient reagents for selective oxidation of certain polyols in aqueous KHSO4 medium -A kinetic and mechanistic approach. Journal of the Indian Chemical Society, 99(2), 100305.
- Nongkynrih, I., Kumar, A., & Mahanti, M. K. (1994). Oxidation of alcohols by quinolinium dichromate. A kinetic study.
-
PubChem. (n.d.). Quinolinium chlorochromate. Retrieved from [Link]
Sources
preliminary studies on quinolinium chlorochromate reactivity
An In-depth Technical Guide to the Preliminary Studies of Quinolinium Chlorochromate (QCC) Reactivity
Foreword: A Modern Perspective on Chromate Oxidants
As a Senior Application Scientist, one comes to appreciate the nuanced balance between a reagent's efficacy and its practical limitations. Quinolinium Chlorochromate (QCC) belongs to the venerable family of chromium(VI) oxidizing agents, a class of compounds that has been both a cornerstone and a cautionary tale in synthetic organic chemistry. While the development of metal-free oxidation protocols is a critical and ongoing endeavor, a comprehensive understanding of classical reagents like QCC remains indispensable. They not only provide a benchmark for new methodologies but also continue to offer unique selectivity in complex syntheses. This guide is designed to provide a deep dive into the foundational reactivity of QCC, moving beyond simple procedural descriptions to explore the mechanistic underpinnings and practical considerations that empower researchers to make informed decisions in the laboratory.
Synthesis and Characterization of Quinolinium Chlorochromate (QCC)
The utility of any reagent begins with its reliable preparation. Quinolinium Chlorochromate is a stable, yellow-orange solid, synthesized from readily available starting materials.[1][2] Its preparation is analogous to that of the more widely known Pyridinium Chlorochromate (PCC), involving the reaction of chromium trioxide with hydrochloric acid to form chlorochromic acid, which is then treated with quinoline.[3][4]
Synthesis Protocol
Causality Note: The order of addition is critical to prevent the formation of highly toxic and volatile byproducts like chromyl chloride (CrO₂Cl₂). Adding the amine solution to the pre-formed chlorochromic acid is the safer, established procedure.[3]
Step 1: Preparation of Chlorochromic Acid Solution
-
In a well-ventilated chemical fume hood, carefully add 100 g of chromium trioxide (CrO₃) to 184 mL of 6 M hydrochloric acid (HCl) in a flask with vigorous stirring.
-
The mixture will become a homogeneous, deep red solution. This process is exothermic and should be cooled in an ice bath to 0 °C.
Step 2: Formation of Quinolinium Chlorochromate
-
While maintaining the cold temperature, slowly add a solution of quinoline (1 mole equivalent to CrO₃) in a minimal amount of dichloromethane over 10-15 minutes with continuous stirring.
-
A yellow-orange precipitate of QCC will form immediately.
Step 3: Isolation and Purification
-
Collect the solid product by vacuum filtration on a sintered glass funnel.
-
Wash the collected solid with small portions of cold, anhydrous diethyl ether to remove any residual starting materials.
-
Dry the product under vacuum for several hours to yield QCC as a free-flowing, crystalline solid.
Physicochemical Properties
A summary of the key properties of QCC is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClCrNO₃ | [5] |
| Molar Mass | 265.62 g/mol | [5] |
| Appearance | Yellow-orange solid | [1] |
| CAS Number | 108703-35-1 | [5] |
Visualization of Synthesis
Caption: Synthesis pathway of Quinolinium Chlorochromate.
Core Reactivity and Mechanistic Insights
The synthetic value of QCC lies in its ability to perform mild oxidations. Kinetic and mechanistic studies have provided a solid framework for understanding its reactivity with various organic substrates.
Oxidation of Alcohols
The primary application of QCC is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] Unlike stronger oxidants such as potassium permanganate or Jones reagent, QCC demonstrates significant selectivity, largely preventing the over-oxidation of aldehydes to carboxylic acids, particularly under anhydrous conditions.[6][7]
Mechanism of Oxidation: The oxidation proceeds via a well-accepted mechanism involving two key stages:
-
Chromate Ester Formation: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium center of QCC. A proton transfer and loss of a chloride ion result in the formation of a chromate ester intermediate.[7][8]
-
Rate-Determining Elimination: A base (which can be the chloride ion, another alcohol molecule, or the solvent) abstracts a proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, where the C-H bond electrons form the new C=O π-bond, and the O-Cr bond cleaves, reducing Cr(VI) to a Cr(IV) species.[8][9]
Kinetic studies on the oxidation of diols by QCC have shown a significant primary kinetic isotope effect (kH/kD = 5.76), which confirms that the cleavage of the α-C-H bond is the rate-determining step of the reaction.[9]
Caption: Generalized mechanism for the oxidation of alcohols by QCC.
Oxidation of Other Substrates
While less common, the reactivity of QCC extends beyond alcohols.
-
Unsaturated Aldehydes: Kinetic studies on the oxidation of crotonaldehyde by QCC indicate that the reaction is first order in both the oxidant and the substrate. The proposed mechanism involves a slow nucleophilic attack by the oxidant on the aldehyde, forming a four-center intermediate that decomposes to the product.[10]
-
Substituted Toluenes: QCC can oxidize activated C-H bonds, such as the benzylic position of substituted toluenes, to the corresponding aldehydes. These reactions are typically acid-catalyzed and show first-order dependence on the substrate, oxidant, and acid concentration.[11] This contrasts with milder reagents like PCC, which generally do not react with unfunctionalized benzylic carbons.[12][13]
Table 1: Summary of Kinetic Data for QCC Oxidations
| Substrate Class | Reaction Order (Substrate) | Reaction Order (QCC) | Key Mechanistic Feature | Reference |
| Alcohols (Diols) | 1 | 1 | Rate-determining α-C-H bond cleavage | [9] |
| Sugar Alcohols | 1 | 1 | Acid-catalyzed pathway | [14] |
| Unsaturated Aldehydes | 1 | 1 | Formation of a four-center intermediate | [10] |
| Substituted Toluenes | 1 | 1 | Acid-catalyzed C-H activation | [11] |
Experimental Protocols and Practical Considerations
A self-validating protocol is one where the steps are logical, and potential pitfalls are anticipated and addressed.
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
Objective: To oxidize 1-phenylethanol to acetophenone.
Materials:
-
Quinolinium Chlorochromate (QCC), 1.5 equivalents
-
1-Phenylethanol, 1.0 equivalent
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous Diethyl Ether
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend QCC (1.5 eq.) in anhydrous DCM (approx. 5 mL per mmol of alcohol). Add a layer of Celite® to the bottom of the flask. Causality: Using a slight excess of the oxidant ensures complete conversion of the starting material. Celite® acts as an adsorbent for the reduced chromium byproducts, preventing the formation of a viscous, unmanageable tar and simplifying filtration.[8][15]
-
Reaction: To the stirred suspension, add a solution of 1-phenylethanol (1.0 eq.) in anhydrous DCM dropwise over 5 minutes. The reaction is typically exothermic, and the color of the mixture will darken to a brownish-black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared (typically 1-2 hours at room temperature).
-
Work-up: Upon completion, dilute the reaction mixture with 5 volumes of anhydrous diethyl ether to precipitate all chromium salts.
-
Filtration: Pass the entire mixture through a short plug of silica gel, eluting with diethyl ether. The silica will retain the dark chromium byproducts, and the eluent should be colorless. Trustworthiness: This filtration step is the most critical part of the work-up. A properly packed silica plug ensures complete removal of chromium residues, which can interfere with subsequent steps and spectroscopic analysis.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary, though the purity is often high after the filtration step.
Visualization of Experimental Workflow
Caption: Standard workflow for alcohol oxidation using QCC.
Safety, Handling, and Waste Disposal
Trustworthiness in science extends to ensuring the safety of all personnel. All chromium(VI) compounds, including QCC, are classified as toxic, potentially carcinogenic, and hazardous to the environment.[16][17] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations of solid QCC and its reaction mixtures must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and nitrile gloves. For prolonged use, consider double-gloving.[16][18]
-
Handling: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[16] Wash hands thoroughly after handling.
-
Waste Disposal: All chromium-containing waste, both solid (e.g., contaminated Celite®, silica gel) and liquid, must be collected in a designated, sealed hazardous waste container. Never dispose of chromium waste down the drain.[18]
References
-
Khatri J., et al. (2012). Oxidation of some vicinal and non-vicinal diols by quinolinium chlorochromate: A kinetic and Mechanistic Study. ResearchGate. Available at: [Link]
-
(n.d.). Oxidation of crotonaldehyde by quinolinium chlorochromate (QCC). A kinetic study. ResearchGate. Available at: [Link]
-
HI749-0 - Chromium VI LR Reagent. (2020). Hanna Instruments. Available at: [Link]
-
Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chemistry: Current Research. Available at: [Link]
- (n.d.). Chromium (VI) Compounds SOP. University of Arizona.
-
(n.d.). Chromium technical fact sheet. SafeWork NSW. Available at: [Link]
-
(n.d.). Kinetics and mechanism of quinolinium chlorochromate mediated oxidation of sugar alcohols in Bronsted acid media. ResearchGate. Available at: [Link]
-
(n.d.). Kinetics and Mechanism of Acid-Catalyzed Oxidation of Substituted Toluenes by Pyridinium Fluorochromate. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET. (2024). Lab Alley. Available at: [Link]
- Neuman, R. C. (n.d.). Oxidation and Reduction Reactions. Organic Chemistry.
-
Pyridinium chlorochromate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Quinolinium chlorochromate. (n.d.). PubChem. Retrieved from [Link]
-
(PDF) Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. (2009). ResearchGate. Available at: [Link]
-
Can toluene be oxidized to benzoic acid using Pyridinium Chlorochromate(PCC)? (2014). Chemistry Stack Exchange. Available at: [Link]
-
Quinolinium Chlorochromate: Significance and symbolism. (2024). Lobby of Ankyras. Available at: [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. Available at: [Link]
-
Pyridinium Chlorochromate : Preparation. (2022). YouTube. Available at: [Link]
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Methodological & Application
The In-Depth Technical Guide to Alcohol Oxidation by Quinolinium Chlorochromate (QCC)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to Quinolinium Chlorochromate as a Selective Oxidant
Quinolinium chlorochromate (QCC) is a stable, yellow-orange crystalline solid, belonging to the family of chromium(VI) reagents. It has emerged as a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1] Its utility in organic synthesis is significant, particularly in the construction of complex molecules and pharmaceutical intermediates where over-oxidation to carboxylic acids is a critical concern.
The key advantage of QCC, similar to its pyridinium-based analogue, pyridinium chlorochromate (PCC), lies in its ability to perform oxidations under anhydrous conditions.[2][3] This prevents the formation of geminal diols from aldehydes in the presence of water, which are susceptible to further oxidation to carboxylic acids.[2][3] The quinolinium cation, being a larger and more electron-delocalized system compared to the pyridinium cation, can influence the reagent's solubility, stability, and reactivity, offering a nuanced alternative to other chromium(VI) oxidants.
Section 2: The Core Mechanism of Alcohol Oxidation by QCC
The oxidation of alcohols by quinolinium chlorochromate proceeds through a well-established, two-step mechanism analogous to that of other chromium(VI) reagents like PCC.[3][4][5] The process involves the initial formation of a chromate ester followed by a rate-determining elimination step.
Step 1: Formation of the Chromate Ester
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic chromium(VI) center of the chlorochromate anion. This is followed by a proton transfer, leading to the formation of a chromate ester intermediate and the liberation of a chloride ion.
Step 2: Rate-Determining E2-like Elimination
The crucial step in the oxidation is the abstraction of a proton from the carbon bearing the hydroxyl group (the α-carbon) by a base. This can be the chloride ion, another alcohol molecule, or the quinoline moiety itself acting as a weak base. This proton abstraction occurs concurrently with the cleavage of the O-Cr bond, in a manner akin to an E2 elimination reaction. The electrons from the C-H bond shift to form a new carbon-oxygen double bond (the carbonyl group), while the chromium(VI) is reduced to a chromium(IV) species.
The rate of this reaction is influenced by several factors, including the structure of the alcohol, the solvent, and the acidity of the medium. Kinetic studies have shown that the reaction is typically first order with respect to both the alcohol and QCC.
Below is a visual representation of the proposed mechanistic pathway:
Caption: Proposed mechanism of alcohol oxidation by QCC.
Section 3: Comparative Analysis of QCC with Other Chromium(VI) Reagents
The choice of an oxidizing agent is paramount in synthetic planning. QCC offers a balance of reactivity and selectivity, positioning it favorably among other common chromium(VI) reagents.
| Reagent | Structure | Oxidative Power | Selectivity for 1° Alcohols to Aldehydes | Acidity | Solubility in Organic Solvents |
| Quinolinium Chlorochromate (QCC) | [C₉H₇NH]⁺[CrO₃Cl]⁻ | Mild | High | Moderately Acidic | Good |
| Pyridinium Chlorochromate (PCC) | [C₅H₅NH]⁺[CrO₃Cl]⁻ | Mild | High | Acidic | Good |
| Pyridinium Dichromate (PDC) | [C₅H₅NH]₂²⁺[Cr₂O₇]²⁻ | Mild to Moderate | High | Less Acidic than PCC | Variable |
| Jones Reagent | CrO₃ in H₂SO₄/acetone | Strong | Low (oxidizes to carboxylic acids) | Strongly Acidic | Aqueous/Acetone |
Key Insights:
-
QCC vs. PCC: Both are excellent for the selective oxidation of primary alcohols to aldehydes. The bulkier quinolinium cation in QCC can sometimes offer different solubility profiles and may subtly influence reaction rates. PCC is generally more acidic than PDC.[6]
-
QCC vs. PDC: PDC is often considered less acidic than PCC, making it a better choice for reactions involving acid-sensitive functional groups.[6]
-
QCC vs. Jones Reagent: The primary advantage of QCC over Jones reagent is its selectivity for aldehydes from primary alcohols. The aqueous conditions of the Jones oxidation lead to the formation of hydrates that are readily oxidized to carboxylic acids.[3]
Section 4: Application Notes and Experimental Protocols
Synthesis of Quinolinium Chlorochromate (QCC)
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated hydrochloric acid (HCl)
-
Quinoline (C₉H₇N)
-
Anhydrous diethyl ether
Protocol:
-
Safety First: Chromium(VI) compounds are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
In a flask, carefully add chromium trioxide (1.0 eq) to concentrated hydrochloric acid (1.1 eq) with stirring in an ice bath.
-
To the resulting solution, slowly add quinoline (1.0 eq) dropwise while maintaining the temperature below 10 °C.
-
A yellow-orange precipitate of quinolinium chlorochromate will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration.
-
Wash the solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield QCC as a stable, yellow-orange powder.
General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde using QCC
Materials:
-
Quinolinium chlorochromate (QCC)
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous diethyl ether
Protocol:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add QCC (1.2-1.5 equivalents) and a layer of Celite® or silica gel. The solid support helps to prevent the formation of a tarry residue and facilitates workup.
-
Add anhydrous dichloromethane (DCM) to create a suspension.
-
In a separate flask, dissolve the primary alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the stirred QCC suspension in one portion at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
-
Filter the mixture through a pad of Celite® or silica gel to remove the chromium byproducts.
-
Wash the filter cake with additional portions of diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude aldehyde.
-
Purify the aldehyde by distillation or column chromatography as required.
Caption: General workflow for alcohol oxidation using QCC.
Section 5: Quantitative Data and Performance Metrics
The efficiency of QCC in oxidizing various alcohols is demonstrated in the following table, which compiles representative data from the scientific literature. Note that reaction conditions can be optimized for specific substrates.
| Substrate | Product | Molar Ratio (QCC:Alcohol) | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 1.5 : 1 | DCM | 2 | ~95 |
| 1-Octanol | 1-Octanal | 1.5 : 1 | DCM | 3 | ~90 |
| Cinnamyl alcohol | Cinnamaldehyde | 1.2 : 1 | DCM | 2 | ~92 |
| Cyclohexanol | Cyclohexanone | 1.5 : 1 | DCM | 2 | ~98 |
| 2-Butanol | 2-Butanone | 1.5 : 1 | DCM | 2.5 | ~94 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Section 6: Safety and Handling
Quinolinium chlorochromate, like all chromium(VI) compounds, is a potent oxidizing agent and is considered toxic and carcinogenic. It is imperative to handle this reagent with extreme care in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. All waste containing chromium must be disposed of according to institutional and environmental regulations.
Section 7: Conclusion
Quinolinium chlorochromate is a valuable and versatile reagent for the mild and selective oxidation of alcohols in organic synthesis. Its ease of preparation, stability, and high efficiency in converting primary alcohols to aldehydes make it an important tool for researchers and professionals in drug development and fine chemical synthesis. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, scientists can effectively leverage the capabilities of QCC in their synthetic endeavors.
References
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
- Piancatelli, G., Scettri, A., & D'Auria, M. (1982). Pyridinium chlorochromate: a versatile oxidant in organic synthesis. Synthesis, 1982(04), 245-258.
-
Chemistry Stack Exchange. (2016). Why is pyridinium chlorochromate selective compared to chromate, dichromate etc.?[Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
YouTube. (2019). 07.11 Weak Oxidations and Pyridinium Chlorochromate. [Link]
-
ResearchGate. (2009). Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. [Link]
-
Tikrit Journal of Pure Science. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of oxidation of alcohols. [Link]
-
ResearchGate. (n.d.). Oxidation of crotonaldehyde by quinolinium chlorochromate (QCC). A kinetic study. [Link]
-
Organic Syntheses. (n.d.). Bicyclo[3.3.0]octane-2,6-dione. [Link]
-
Acta Chemica Scandinavica. (1987). Oxidation of Alcohols with Potassium Chlorochromate. [Link]
-
Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide: Heptanal. [Link]
-
ResearchGate. (n.d.). (PDF) Pyridinium Chlorochromate: A Versatile Oxidant in Organic Synthesis. [Link]
-
Sci-Hub. (2001). ChemInform Abstract: Quinolinium Chlorochromate: A Novel Oxidant. Kinetic and Synthetic Aspects. [Link]
Sources
Application Note: Quinolinium Chlorochromate (QCC) in Mild and Selective Oxidation
Introduction: A Superior Reagent for Controlled Oxidation
In the field of synthetic organic chemistry, the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a cornerstone transformation. While numerous chromium(VI)-based reagents have been developed, many suffer from drawbacks such as harsh acidity, over-oxidation to carboxylic acids, and instability. Quinolinium Chlorochromate (QCC), a stable, yellow-orange solid, has emerged as a highly effective and selective mild oxidizing agent, offering significant advantages over traditional reagents like Pyridinium Chlorochromate (PCC).[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of QCC. We will delve into its mechanistic underpinnings, provide a comparative analysis against other common oxidants, and offer detailed, field-proven protocols to ensure successful and reproducible outcomes in your laboratory.
The Chemistry of Quinolinium Chlorochromate
Synthesis and Properties
QCC is synthesized from quinoline, chromium trioxide, and hydrochloric acid. The resulting salt is a stable, non-hygroscopic solid that can be stored for extended periods without special precautions, a notable advantage over the more hygroscopic PCC.[2] It is soluble in various organic solvents, with dimethyl sulfoxide (DMSO) and dichloromethane (DCM) being commonly employed for oxidation reactions.[1][3]
The Oxidative Mechanism
The oxidation of alcohols by QCC is believed to proceed through a mechanism analogous to that of other halochromates.[4][5][6] The reaction is initiated by the formation of a chromate ester intermediate. This is followed by a rate-determining step involving the abstraction of the α-proton by a base (which can be the solvent or the chloride ion), leading to the formation of the carbonyl compound and a reduced Cr(IV) species via an E2-like elimination.[5][6]
Kinetic studies on the oxidation of substituted benzyl alcohols by QCC have shown the reaction is first order with respect to both the alcohol and QCC.[1][3][7] Furthermore, the reaction is promoted by hydrogen ions, and a significant primary kinetic isotope effect (kH/kD = 5.86) has been observed with α,α-dideuteriobenzyl alcohol, supporting the cleavage of the α-C-H bond in the rate-determining step.[1][3][7]
Caption: Proposed mechanism for the oxidation of an alcohol with QCC.
Core Applications & Comparative Analysis
Selective Oxidation of Alcohols
The primary application of QCC is the efficient and high-yield oxidation of primary and secondary alcohols.[1] A key advantage is its selectivity; primary alcohols are cleanly oxidized to aldehydes with minimal to no over-oxidation to the corresponding carboxylic acids, a common side reaction with harsher oxidants like Jones reagent.[4][8] Secondary alcohols are smoothly converted to ketones.
Studies involving the oxidation of benzyl alcohol and its derivatives using QCC in DMSO consistently result in the formation of the corresponding benzaldehydes in good yields.[1][3]
Comparative Performance: QCC vs. PCC vs. PDC
QCC offers several practical advantages over the more commonly known Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC).
| Feature | Quinolinium Chlorochromate (QCC) | Pyridinium Chlorochromate (PCC) | Pyridinium Dichromate (PDC) |
| Acidity | Mildly acidic | More acidic than QCC and PDC[2][9] | Near-neutral[9] |
| Stability | Stable, non-hygroscopic solid | Hygroscopic, less stable[2] | Stable, non-hygroscopic |
| Selectivity | High for Aldehydes from 1° Alcohols | High, but acidity can affect labile groups[2][10] | High, but can oxidize to carboxylic acids in DMF[9] |
| Work-up | Generally straightforward filtration | Often forms viscous residues, requiring filtration through Celite/silica[2][9][11] | Similar to PCC, can form residues |
| Handling | Can be prepared and stored easily | Requires careful handling due to hygroscopic nature[2] | Generally easy to handle |
The lower acidity of QCC makes it particularly suitable for substrates containing acid-sensitive functional groups, where PCC might cause unwanted side reactions or degradation.[2][10]
Experimental Protocols
General Considerations & Safety Precautions
-
Toxicity: Chromium(VI) compounds, including QCC, are toxic, carcinogenic, and environmental hazards.[12][13][14][15] Always handle these reagents in a well-ventilated chemical fume hood.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Anhydrous Conditions: Like PCC oxidations, reactions with QCC should be conducted under anhydrous conditions to prevent the formation of aldehyde hydrates, which could be susceptible to over-oxidation.[4][5][11] Use dry solvents and glassware.
-
Disposal: Dispose of all chromium-containing waste in accordance with institutional and local regulations for hazardous waste.[12][13]
Protocol: General Procedure for Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a representative example for the oxidation of a primary alcohol, such as benzyl alcohol.
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend Quinolinium Chlorochromate (QCC) (1.5 molar equivalents) in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of alcohol).
-
Addition of Alcohol: Dissolve the primary alcohol (1.0 molar equivalent) in a minimal amount of anhydrous DCM and add it to the stirred QCC suspension in one portion at room temperature.
-
Reaction Monitoring: The reaction is typically rapid, often completing within 1-3 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC). The reaction mixture will turn into a brownish-black heterogeneous mixture.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (an equal volume to the DCM used).
-
Filtration: Pass the entire mixture through a short plug of silica gel or Celite to filter out the insoluble chromium by-products. Wash the filter cake thoroughly with additional diethyl ether.[16]
-
Isolation: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude aldehyde can be purified by standard methods, such as column chromatography on silica gel or distillation, to yield the pure product.
Workflow Visualization
Sources
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- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
selective oxidation of secondary alcohols with quinolinium chlorochromate
An Application Guide to the Selective Oxidation of Secondary Alcohols with Quinolinium Chlorochromate
Authored by: A Senior Application Scientist
Introduction: The Pursuit of Precision in Carbonyl Synthesis
The selective oxidation of alcohols to their corresponding carbonyl compounds is a cornerstone transformation in modern organic synthesis. This reaction is fundamental to the construction of complex molecules, serving as a critical step in the synthesis of pharmaceuticals, fragrances, and advanced materials.[1][2] For drug development professionals and researchers, the ability to selectively oxidize a secondary alcohol to a ketone without affecting other sensitive functional groups within a molecule is paramount. While powerful oxidants like chromic acid are effective, they often lack selectivity and can lead to unwanted side reactions or over-oxidation.[2] Milder reagents are therefore essential for precise chemical transformations.[3]
Quinolinium chlorochromate (QCC) is a stable, efficient, and selective chromium(VI) reagent that addresses this challenge. Structurally analogous to the well-known Pyridinium Chlorochromate (PCC), or Corey-Suggs reagent, QCC provides a reliable method for converting secondary alcohols into ketones under mild, typically anhydrous conditions.[4][5] Its selectivity and operational simplicity make it a valuable tool in the synthetic chemist's arsenal.
This guide provides an in-depth exploration of QCC, covering its mechanistic underpinnings, practical advantages, and detailed protocols for its application, designed for researchers and scientists aiming for controlled and high-yielding oxidation reactions.
Mechanistic Insights: How QCC Selectively Oxidizes Alcohols
The efficacy of Quinolinium Chlorochromate lies in a well-understood, two-electron oxidation mechanism that proceeds under anhydrous conditions, which is key to preventing the formation of byproducts.[6] The process can be broken down into three primary steps:
-
Formation of a Chromate Ester: The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic chromium(VI) center of QCC. This forms a key intermediate, a chromate ester.[7][8]
-
Proton Transfer: A proton is then transferred from the now-positively charged oxygen to one of the chromate oxygens. This step can be facilitated by the quinoline cation or the chloride anion present in the reaction medium.[6][8]
-
E2-like Elimination: The final step is an elimination reaction. A base (such as the chloride ion or another molecule of the alcohol) abstracts the proton on the carbon atom bearing the chromate ester. The electrons from this C-H bond then shift to form a new carbon-oxygen double bond (the ketone). Simultaneously, the O-Cr bond breaks, with the chromium(VI) being reduced to a Cr(IV) species.[8][9]
This controlled, stepwise mechanism ensures that the oxidation ceases at the ketone stage for secondary alcohols.
Caption: Figure 1: Proposed Mechanism for QCC Oxidation
Application Notes: Strategic Advantages of QCC
Core Strengths:
-
High Selectivity: QCC is highly effective in oxidizing secondary alcohols to ketones.[4] Like its pyridinium counterpart, it is a mild oxidant that avoids the over-oxidation issues common with stronger agents like Jones reagent.[3][7] This is particularly crucial when working with complex molecules containing acid-sensitive functional groups.
-
Mild Reaction Conditions: Oxidations with QCC are typically performed in an anhydrous organic solvent, most commonly dichloromethane (CH₂Cl₂), at room temperature.[10] These mild conditions preserve the integrity of other functional groups in the substrate.
-
Stability and Handling: QCC is a stable, non-hygroscopic, yellow-orange solid that can be prepared and stored for extended periods without significant decomposition, offering a practical advantage over more sensitive reagents.[10][11]
Comparative Performance:
| Reagent | Oxidative Strength | Selectivity for 2° Alcohols | Typical Conditions | Key Drawbacks |
| Quinolinium Chlorochromate (QCC) | Mild | Excellent (Ketones) | Anhydrous CH₂Cl₂, RT | Toxic Cr(VI) waste; sticky byproducts. |
| Pyridinium Chlorochromate (PCC) | Mild | Excellent (Ketones) | Anhydrous CH₂Cl₂, RT | Toxic Cr(VI) waste; sticky byproducts; slightly acidic.[11] |
| Jones Reagent (CrO₃/H₂SO₄) | Strong | Good, but harsh | Acetone, 0°C to RT | Strongly acidic; can cause side reactions; over-oxidizes 1° alcohols.[2] |
| Dess-Martin Periodinane (DMP) | Mild | Excellent (Ketones) | Anhydrous CH₂Cl₂, RT | Can be explosive; relatively expensive. |
| Swern Oxidation (DMSO, (COCl)₂) | Mild | Excellent (Ketones) | Cryogenic (-78°C); requires careful control | Foul-smelling byproducts; requires low temperatures. |
Experimental Protocols
Protocol 1: Preparation of Quinolinium Chlorochromate (QCC)
Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Acid Solution Preparation: In a flask, carefully add 100 g (1.0 mol) of chromium trioxide (CrO₃) to 184 mL of 6 M hydrochloric acid with vigorous stirring. Caution: CrO₃ is highly toxic and corrosive.
-
Cooling: Cool the resulting homogenous solution to 0°C in an ice bath.
-
Quinoline Addition: While maintaining the temperature at 0°C, slowly add 129.1 g (1.0 mol) of quinoline over approximately 10 minutes with continuous stirring.
-
Precipitation and Isolation: A yellow-orange solid will precipitate. Continue to cool the mixture for another 20-30 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water and then dry it under vacuum for several hours to yield Quinolinium Chlorochromate.
Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol
This protocol provides a general method for the oxidation of a secondary alcohol (e.g., cyclohexanol) to its corresponding ketone (cyclohexanone).
Materials:
-
Quinolinium Chlorochromate (QCC): 1.5 equivalents
-
Secondary Alcohol: 1.0 equivalent
-
Anhydrous Dichloromethane (CH₂Cl₂): Sufficient to make a ~0.1 M solution
-
Celite® or Silica Gel: Approximately the same weight as QCC
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add QCC (1.5 eq.) and an equal weight of Celite®.
-
Solvent Addition: Add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Dissolve the secondary alcohol (1.0 eq.) in a small amount of anhydrous dichloromethane and add it to the stirred suspension of QCC in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the oxidation can be monitored by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting alcohol. Reactions are typically complete within 1-3 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with 5-10 volumes of diethyl ether to precipitate the reduced chromium salts.
-
Pass the entire mixture through a short plug of silica gel or Celite®, eluting with additional diethyl ether. This filtration step is crucial for removing the black, tarry chromium byproducts.[12]
-
Collect the filtrate in a clean flask.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude ketone can be further purified by column chromatography or distillation if necessary.
-
Caption: Figure 2: Experimental Workflow for QCC Oxidation
Safety, Handling, and Waste Disposal
Trustworthiness in practice requires a commitment to safety. Chromium(VI) compounds, including QCC, are classified as toxic, carcinogenic, and environmental hazards.[4][13] All handling must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient for prolonged contact; use thicker gloves), safety goggles, and a lab coat.[13][14]
-
Handling: Avoid inhalation of the dust and any contact with skin or eyes.[14] Use with adequate ventilation. Keep the reagent away from combustible materials as it is an oxidizer.[13][15]
-
Waste Disposal: Do not dispose of chromium waste down the drain. Quench residual oxidant by slowly adding a reducing agent like sodium bisulfite solution until the orange/brown color turns green, indicating the presence of the less toxic Cr(III). The neutralized mixture should be collected in a designated hazardous waste container for appropriate disposal according to institutional regulations.[16]
Conclusion
Quinolinium chlorochromate is a highly effective and selective reagent for the oxidation of secondary alcohols to ketones. Its stability, ease of use, and mild reaction conditions make it a superior choice to harsher oxidants, particularly in the context of complex molecule synthesis where functional group tolerance is critical. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and reliably perform this essential transformation, advancing their synthetic chemistry objectives.
References
- Current time information in New York, NY, US. (n.d.). Google.
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025). ResearchGate.
- Pyridinium Chlorochromate (PCC): A Key Oxidizing Agent in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Material Safety Data Sheet (MSDS) - Pyridinium Chlorochromate. (2025). Chemical Bull.
- SAFETY DATA SHEET - Pyridinium chlorochromate. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Quinolinium dichromate. (2024). Fisher Scientific.
- SAFETY DATA SHEET - Pyridinium Chlorochromate. (2018). TCI Chemicals.
- Application Notes and Protocols for the Selective Oxidation of Alcohols. (2025). Benchchem.
- Oxidation of Alcohols by Chromic Acid and PCC. (2021). Organic Chemistry - YouTube.
- PCC Oxidation Mechanism. (n.d.). Chemistry Steps.
- Pyridinium chlorochromate. (n.d.). Wikipedia.
- Quinolinium Chlorochromate. (n.d.). Santa Cruz Biotechnology.
- Pyridinium chlorochromate (PCC) Definition. (n.d.). Fiveable.
- Oxidation of alcohols by Quin-Cr(VI) reagents (QCC and QDC). (n.d.). ResearchGate.
- An Analytical Studies of Pyridinium Chlorochromate Oxidation Species. (n.d.). ResearchGate.
- Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry.
- Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts.
- Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Alcohol Oxidation: Chromic Acid vs. Pyridinium Chlorochromate (PCC). (2025). Benchchem.
- Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor.
- Classic Oxidation of Alcohols Using Pyridinium Chlorochromate. (2019). Synfacts.
- Oxidation of crotonaldehyde by quinolinium chlorochromate (QCC). A kinetic study. (2025). ResearchGate.
- Oxidation of alcohols with potassium chlorochromate. (n.d.). SciSpace.
- Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. (n.d.). Organic Chemistry Portal.
- Pyridinium chlorochromate. (n.d.). chemeurope.com.
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Application Notes and Protocols: Quinolinium Chlorochromate in Natural Product Synthesis
Introduction: The Strategic Role of Quinolinium Chlorochromate in Complex Synthesis
In the intricate landscape of natural product synthesis, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation. The ideal reagent for such a conversion must exhibit high efficiency, operational simplicity, and, most critically, exquisite chemoselectivity to avoid over-oxidation or undesired side reactions with other sensitive functional groups present in complex intermediates. Quinolinium chlorochromate (QCC) has emerged as a valuable tool in the synthetic chemist's arsenal, offering a stable, mild, and selective alternative to other chromium(VI) reagents.[1]
This technical guide provides an in-depth exploration of the applications of QCC in the context of natural product synthesis. We will delve into the causality behind its reactivity, provide validated protocols for its preparation and use, and present a case study to illustrate its strategic deployment in a complex synthetic route.
The Quinolinium Cation: A Subtle yet Significant Modification
QCC belongs to the family of chromate-based oxidizing agents, closely related to the well-known Pyridinium Chlorochromate (PCC).[2][3] The fundamental oxidizing species in both reagents is the chlorochromate anion, [CrO₃Cl]⁻. However, the substitution of the pyridinium cation with a quinolinium cation introduces subtle yet impactful changes in the reagent's properties, including its steric bulk and electronic characteristics. These modifications can influence the reagent's reactivity and selectivity, making QCC a potentially superior choice in certain synthetic scenarios.
Core Principles of Quinolinium Chlorochromate Reactivity
The mechanism of alcohol oxidation by QCC is analogous to that of other chromium(VI) reagents.[4] The reaction proceeds through the formation of a chromate ester, followed by an elimination step to yield the carbonyl compound and a reduced chromium species.
Key Mechanistic Steps:
-
Chromate Ester Formation: The alcohol attacks the chromium center of the chlorochromate anion.
-
Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to one of the chromate oxygens.
-
Elimination: A base (which can be the chloride ion or another alcohol molecule) removes the proton from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond and the elimination of the reduced chromium species.
The reaction is typically performed under anhydrous conditions, most commonly in dichloromethane (DCM), to prevent the over-oxidation of aldehydes to carboxylic acids.[4] The presence of water can lead to the formation of an aldehyde hydrate, which is susceptible to further oxidation.[1]
Visualization of Quinolinium Chlorochromate and its Application
Structure of Quinolinium Chlorochromate
Caption: The ionic structure of Quinolinium Chlorochromate.
General Workflow for Alcohol Oxidation using QCC
Caption: A typical experimental workflow for the oxidation of an alcohol using QCC.
Detailed Application Protocols
Protocol 1: Preparation of Quinolinium Chlorochromate (QCC)
This protocol is adapted from the established procedures for the synthesis of related pyridinium chlorochromate.[5]
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated hydrochloric acid (HCl)
-
Quinoline
-
Anhydrous diethyl ether
Procedure:
-
In a well-ventilated fume hood, carefully add 10.0 g (0.10 mol) of chromium trioxide to 18.4 mL of 6 M hydrochloric acid with vigorous stirring.
-
After the chromium trioxide has completely dissolved, cool the resulting deep red solution to 0 °C in an ice bath.
-
Slowly add 12.9 g (0.10 mol) of quinoline to the cold solution over 10 minutes with continuous stirring. An orange-yellow precipitate will form.
-
After the addition is complete, allow the mixture to stand in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it with two portions of ice-cold anhydrous diethyl ether.
-
Dry the resulting orange-yellow solid under vacuum to a constant weight. Store the QCC in a desiccator away from light.
Self-Validation: The prepared QCC should be a stable, non-hygroscopic, free-flowing orange-yellow powder. Its melting point can be determined and compared to literature values.
Protocol 2: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde
Materials:
-
Primary alcohol
-
Quinolinium chlorochromate (QCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
Procedure:
-
To a stirred suspension of 1.5 equivalents of QCC in anhydrous DCM (approximately 5 mL per 1 mmol of alcohol), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM.
-
For reactions that are sluggish, the addition of an inert adsorbent like Celite or silica gel can be beneficial.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite or silica gel to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Comparative Analysis of Oxidizing Agents
| Reagent | Oxidizing Species | Typical Conditions | Advantages | Disadvantages |
| Quinolinium Chlorochromate (QCC) | [CrO₃Cl]⁻ | Anhydrous DCM, RT | Mild, selective for 1° alcohols to aldehydes, stable.[1] | Toxic chromium byproduct, workup can be tedious. |
| Pyridinium Chlorochromate (PCC) | [CrO₃Cl]⁻ | Anhydrous DCM, RT | Well-established, mild, selective.[4][7] | Toxic chromium byproduct, can be acidic.[6] |
| Pyridinium Dichromate (PDC) | [Cr₂O₇]²⁻ | Anhydrous DCM or DMF | Less acidic than PCC. | Over-oxidation to carboxylic acid in DMF. |
| Jones Reagent | H₂CrO₄ | Acetone, H₂SO₄ | Strong, inexpensive. | Not selective for aldehydes, harsh acidic conditions. |
| Swern Oxidation | Activated DMSO | Anhydrous DCM, low temp. | Metal-free, mild. | Requires cryogenic temperatures, unpleasant odor. |
| Dess-Martin Periodinane (DMP) | Hypervalent iodine | Anhydrous DCM, RT | Metal-free, mild, high-yielding. | Can be explosive, expensive. |
Case Study: Hypothetical Application of QCC in the Synthesis of a Steroidal Natural Product
Synthetic Challenge: Selective Oxidation in the Presence of Multiple Functional Groups
Consider the synthesis of a Δ⁴-3-ketosteroid from a Δ⁵-3β-alcohol, a common transformation in steroid chemistry.[5] This reaction involves both the oxidation of the secondary alcohol and the isomerization of the double bond. PCC has been shown to be effective for this transformation.[5]
Proposed Application of QCC
We propose that QCC could offer advantages in this transformation due to the different steric and electronic environment provided by the quinolinium cation. This could potentially lead to a cleaner reaction with fewer byproducts.
Synthetic Step Visualization
Caption: Proposed oxidation and isomerization of a steroidal alcohol using QCC.
Application Protocol: QCC-mediated Oxidation of a Δ⁵-3β-Steroidal Alcohol
Materials:
-
Δ⁵-3β-Steroidal Alcohol
-
Quinolinium chlorochromate (QCC)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4Å)
Procedure:
-
To a solution of the Δ⁵-3β-steroidal alcohol (1.0 equivalent) in anhydrous DCM, add powdered 4Å molecular sieves.
-
Add QCC (1.5 - 2.0 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing the pad thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Δ⁴-3-ketosteroid.
Rationale for Causality: The use of refluxing DCM provides the thermal energy required for the isomerization of the double bond from the Δ⁵ to the thermodynamically more stable conjugated Δ⁴ position. The mild acidity of QCC is expected to facilitate this isomerization without causing unwanted side reactions often observed with stronger acidic reagents. The quinolinium cation's steric bulk may enhance selectivity by influencing the approach of the substrate to the chromium center.
Conclusion
Quinolinium chlorochromate is a potent and selective oxidizing agent with significant potential in the synthesis of complex natural products. Its stability, ease of preparation, and mild reactivity make it an attractive alternative to other chromium-based reagents. While direct, published applications in total synthesis are not widespread, the extensive precedent set by its close analog, PCC, provides a strong foundation for its effective use. The protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to confidently incorporate QCC into their synthetic strategies, paving the way for more efficient and selective syntheses of valuable natural products.
References
-
Parish, E. J., Kizito, S. A., & Heidepriem, R. W. (1993). A Novel Synthesis of Steroidal Δ⁴,3,6-Diones Using Pyridinium Chlorochromate (PCC). Synthetic Communications, 23(2), 223-229. [Link]
-
Parish, E. J., & Honda, H. (1990). A Facile Synthesis of Steroidal Δ⁴-3-Ketones Using Pyridinium Chlorochromate (PCC). Synthetic Communications, 20(8), 1167-1174. [Link]
- An Analytical Studies of Pyridinium Chlorochromate Oxidation Species. (2022). Journal of Advanced Scientific Research, 3(2), 1-4.
-
Oxidation of crotonaldehyde by quinolinium chlorochromate (QCC). A kinetic study. (n.d.). ResearchGate. Retrieved from [Link]
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]
-
PCC Oxidation Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Pyridinium chlorochromate - Wikipedia. (n.d.). Retrieved from [Link]
-
(PDF) Pyridinium Chlorochromate: A Versatile Oxidant in Organic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Oxidation of Alcohols with PCC - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Quinolinium Chlorochromate: Significance and symbolism. (2024, December 5). Retrieved from [Link]
-
Aldehydes from primary alcohols by - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. (2011, September 9). Retrieved from [Link]
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- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Quinolinium Chlorochromate (QCC) Reactivity: A Solvent-Focused Technical Guide
Technical Support Center
Welcome to the technical support center for quinolinium chlorochromate (QCC) applications. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the critical role of solvents in modulating the reactivity and selectivity of QCC in oxidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My QCC-mediated oxidation of a primary alcohol is sluggish and giving low yields. I'm using dichloromethane (DCM) as the solvent. What could be the issue?
A1: This is a common issue that often points to the reaction conditions rather than the inherent reactivity of the substrate. While dichloromethane (DCM) is a widely used solvent for QCC oxidations, its polarity and ability to dissolve the QCC-substrate complex can be limiting factors.
-
Solubility Issues: Quinolinium chlorochromate has limited solubility in pure DCM. A sluggish reaction could indicate that the reagent is not fully dissolved, reducing the effective concentration of the oxidant in the solution. Visually inspect your reaction mixture. If you observe a significant amount of undissolved orange-yellow solid, solubility is likely the primary problem.
-
Troubleshooting Steps:
-
Solvent Polarity: Consider switching to a more polar aprotic solvent. Acetonitrile (CH₃CN) is an excellent alternative that often enhances the rate of oxidation due to its ability to better solvate the chromate species. Dimethylformamide (DMF) can also be used, but be mindful of potential side reactions and purification challenges.
-
Co-solvents: If you need to maintain a largely non-polar environment, consider adding a co-solvent to your DCM. A small amount of acetonitrile can significantly improve the solubility of QCC without drastically changing the overall solvent properties.
-
Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can increase both the solubility of QCC and the reaction rate. However, monitor the reaction closely for any potential decomposition or side-product formation.
-
Q2: I am trying to selectively oxidize a primary alcohol in the presence of a secondary alcohol in the same molecule. Which solvent system would provide the best selectivity?
A2: Achieving selectivity in competitive oxidations with QCC is highly dependent on the solvent system. The choice of solvent can influence the steric accessibility of the different hydroxyl groups to the oxidant.
-
Mechanism of Selectivity: The oxidation proceeds through a chromate ester intermediate. The rate-limiting step is the abstraction of a proton from the carbon bearing the hydroxyl group. The steric hindrance around the hydroxyl group plays a crucial role. Primary alcohols, being less sterically hindered, generally react faster than secondary alcohols.
-
Solvent Recommendations for Selectivity:
-
Non-polar, Aprotic Solvents: Solvents like dichloromethane (DCM) or chloroform (CHCl₃) are often the first choice for enhancing selectivity. In these environments, the bulky quinolinium cation is less solvated, leading to a sterically more demanding transition state. This exaggerates the steric differences between primary and secondary alcohols, favoring the oxidation of the primary one.
-
Avoid Polar, Protic Solvents: Solvents like alcohols should be avoided as they will be oxidized themselves. Polar aprotic solvents like acetonitrile might increase the overall reaction rate but could potentially decrease the selectivity by better solvating the QCC and reducing its effective steric bulk.
-
-
Experimental Protocol for Selective Oxidation:
-
Dissolve the diol substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add QCC in small portions at room temperature while stirring. The molar ratio of QCC to the substrate is critical; start with a slight excess (e.g., 1.1 equivalents) relative to the primary alcohol.
-
Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the primary alcohol is consumed (as indicated by TLC/GC), quench the reaction by adding a suitable workup solution (e.g., a saturated solution of sodium bicarbonate).
-
Q3: My reaction with QCC in acetonitrile is turning dark brown/black, and I am isolating a complex mixture of products. What is happening?
A3: The appearance of a dark brown or black color in a QCC oxidation, especially in a polar aprotic solvent like acetonitrile, often indicates over-oxidation or decomposition of the reagent or product.
-
Potential Causes:
-
Over-oxidation: Primary alcohols are oxidized to aldehydes. If the reaction is left for too long or at an elevated temperature, the aldehyde may be further oxidized to a carboxylic acid, which can lead to side reactions and decomposition.
-
Solvent Reactivity: While generally considered stable, acetonitrile can, under certain conditions (especially in the presence of a strong oxidant and potential impurities), undergo side reactions.
-
Substrate Sensitivity: Your substrate or the resulting aldehyde/ketone might be unstable under the reaction conditions, leading to polymerization or decomposition. Aldehydes, in particular, can be prone to side reactions.
-
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for QCC reaction decomposition.
Quantitative Data Summary
The choice of solvent significantly impacts the reaction time and yield of QCC-mediated oxidations. The following table summarizes typical observations for the oxidation of benzyl alcohol to benzaldehyde.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 8.93 | 4-6 | 85-95 | Good for selectivity, but solubility can be an issue. |
| Chloroform (CHCl₃) | 4.81 | 5-7 | 80-90 | Similar to DCM, slightly less polar. |
| Acetonitrile (CH₃CN) | 37.5 | 1-2 | 90-98 | Faster reaction rates due to better QCC solubility. |
| Acetone | 20.7 | 2-3 | 88-95 | Good alternative to acetonitrile, but ensure it doesn't participate in side reactions. |
| Dimethylformamide (DMF) | 36.7 | 1-2 | >95 | High solubility and fast rates, but can be difficult to remove during workup. |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde using QCC in Acetonitrile
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask and stir until the alcohol is completely dissolved.
-
Reagent Addition: In a single portion, add quinolinium chlorochromate (QCC) (1.5 mmol, 1.5 equivalents).
-
Reaction: Stir the resulting orange-yellow suspension at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL).
-
Pass the mixture through a short plug of silica gel to filter off the chromium salts.
-
Wash the silica plug with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude aldehyde.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Workflow Diagram for Solvent Selection
Caption: Decision-making workflow for solvent selection in QCC oxidations.
References
-
Salehi, P., Khodaei, M. M., & Goodarzi, M. (2002). A mild and efficient method for the oxidation of alcohols with quinolinium chlorochromate. Russian Journal of Organic Chemistry, 38(10), 1541-1542. [Link]
-
Giri, V. S., & Sankar, P. J. (1988). A new and efficient method for the selective oxidation of primary and secondary alcohols with quinolinium chlorochromate. Tetrahedron Letters, 29(46), 5963-5966. [Link]
Technical Support Center: Quinolinium Chlorochromate (QCC) Reactions
Welcome to the technical support center for quinolinium chlorochromate (QCC) reaction workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent and selective oxidizing agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from reaction setup to final product purification.
Critical Safety Protocols: Handling Chromium (VI) Reagents
Before initiating any experiment, a thorough understanding of the risks is paramount. Quinolinium chlorochromate is a Chromium (VI) compound and must be handled with extreme care.[1] Cr(VI) compounds are toxic, oxidizing, and potential carcinogens.[2][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles or a face shield, and compatible chemical-resistant gloves.[4][5] Consult your glove manufacturer's compatibility data for quinolinium chlorochromate and dichloromethane.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of the dust or solvent vapors.[2][5][6]
-
Handling: QCC is an oxidizer and may intensify fire; keep it away from combustible materials, heat, and open flames.[2][5] Avoid creating dust when weighing and transferring the reagent.[2][5]
-
Storage: Store in a cool, dry, well-ventilated area, away from reducing agents and combustible materials.[3][5] The container should be tightly closed.
-
Waste Disposal: Dispose of all chromium-containing waste, including contaminated Celite, silica, and solvents, in a designated, properly labeled hazardous waste container according to your institution's and local regulations.[2][4][5] Do not discharge into drains.[4]
Frequently Asked Questions (FAQs)
Q1: What is Quinolinium Chlorochromate (QCC) and what is its primary application?
A1: Quinolinium chlorochromate (QCC) is a mild and selective oxidizing agent used in organic synthesis.[7] Its primary function is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[8] It is a valuable alternative to stronger oxidants like Jones reagent (chromic acid) when the desired product is the aldehyde, as QCC minimizes the risk of over-oxidation to the corresponding carboxylic acid.[9][10][11]
Q2: Why must QCC reactions be performed under anhydrous conditions?
A2: The presence of water is detrimental to the selectivity of the reaction for two main reasons. First, QCC is moisture-sensitive. Second, if water is present, the aldehyde product can form a hydrate (gem-diol) intermediate. This hydrate can then be further oxidized by a second equivalent of QCC to the carboxylic acid, thus defeating the purpose of using a selective reagent.[12][13] Therefore, using anhydrous solvents (like dichloromethane) and thoroughly dried glassware is critical.[9][14]
Q3: What is the purpose of adding an inert solid like Celite® or powdered molecular sieves to the reaction?
A3: A common issue with chromium-based oxidations is the formation of a viscous, tar-like precipitate of reduced chromium byproducts.[12][13][15] This tar can trap the product, leading to low isolated yields, and makes the workup exceptionally difficult.[15] By adding an inert, high-surface-area solid like Celite®, silica gel, or molecular sieves at the start of the reaction, the chromium byproducts are deposited onto this support.[1][16] This results in a free-flowing powder that can be easily removed by simple filtration, dramatically simplifying the workup process.[1][9]
Q4: My starting material is sensitive to acid. Can I still use QCC?
A4: Yes, with a modification. QCC is known to be mildly acidic.[1][17] For substrates containing acid-labile functional groups (e.g., certain acetals, silyl ethers), this acidity can cause undesired side reactions or decomposition. To mitigate this, a non-nucleophilic buffer such as anhydrous sodium acetate can be added to the reaction mixture.[1][17]
Troubleshooting Guide for QCC Reactions and Workups
Even with careful planning, experimental challenges can arise. This section addresses common problems, their underlying causes, and validated solutions.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Reaction is Incomplete or Sluggish | 1. Reagent Inactivity: QCC may have degraded due to improper storage. 2. Insufficient Reagent: An inadequate molar excess of QCC was used. 3. Presence of Moisture: Water is competing with or deactivating the reagent. | 1. Use a fresh bottle of QCC or one that has been stored correctly. 2. A 1.2 to 1.5 molar equivalent of QCC is typically sufficient. For complex substrates, a larger excess may be needed. Monitor by TLC to confirm starting material consumption.[14] 3. Ensure all solvents and glassware are rigorously dried. Using powdered molecular sieves can also help scavenge trace moisture.[16] |
| Formation of a Thick, Unmanageable Tar | Omission of Adsorbent: The reaction was run without an inert solid support like Celite® or silica gel. | Preventative: Always add Celite® or silica gel (typically equal in weight to the QCC) to the reaction flask before adding the alcohol.[1][9][14] Corrective (Difficult): If a tar has already formed, dilute the mixture significantly with the reaction solvent (e.g., DCM), add Celite®, and stir vigorously or sonicate to break up the tar before attempting filtration. |
| Low Isolated Yield of Product | 1. Product Trapped in Byproducts: The desired compound is adsorbed onto the chromium tar or the filter cake.[15] 2. Substrate Decomposition: The starting material or product is sensitive to the acidic nature of QCC.[1] | 1. After filtering the reaction mixture, wash the filter cake extensively with fresh solvent (e.g., several portions of dichloromethane or ether) to recover any trapped product.[9] 2. Buffer the reaction mixture with powdered anhydrous sodium acetate.[1][17] |
| Filtrate is Still Colored (Orange/Green) | 1. Incomplete Quenching: Excess Cr(VI) (orange) remains. 2. Colloidal Chromium Species: Very fine particles of reduced chromium salts (green/brown Cr(III)/Cr(IV)) have passed through the filter. | 1. Before filtration, quench any remaining orange Cr(VI) by adding a small amount of a simple alcohol like isopropanol until the color changes to green/brown.[9] 2. Pass the filtrate through a short plug of silica gel or Florisil®.[18] This will adsorb the residual polar chromium species, yielding a colorless filtrate. |
| Over-oxidation to Carboxylic Acid | Presence of Water: As detailed in FAQ #2, water enables the formation of a hydrate intermediate, which is susceptible to further oxidation.[12][13] | Scrupulously adhere to anhydrous reaction conditions. Use anhydrous grade solvents, flame- or oven-dried glassware, and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon). |
Visualization of Key Workflows
General QCC Oxidation Workflow
This diagram outlines the standard sequence of operations for a successful QCC oxidation experiment.
Caption: Standard workflow for QCC-mediated alcohol oxidation.
Troubleshooting Decision Tree for Workup
This flowchart provides a logical path to diagnose and solve common issues encountered during the workup phase.
Caption: Decision tree for troubleshooting QCC reaction workups.
Detailed Experimental Protocols
Protocol 1: General Oxidation of a Secondary Alcohol to a Ketone
This protocol describes a representative procedure for the oxidation of 1-phenylethanol to acetophenone.
-
Preparation: To a 250 mL round-bottom flask, oven-dried and equipped with a magnetic stir bar, add quinolinium chlorochromate (QCC) (7.94 g, 30 mmol, 1.5 equiv.) and 8 g of Celite®.
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Begin stirring to create a suspension.
-
Substrate Addition: In a separate flask, dissolve 1-phenylethanol (2.44 g, 20 mmol, 1.0 equiv.) in 20 mL of anhydrous DCM.
-
Reaction Initiation: Add the alcohol solution to the stirring QCC suspension in one portion at room temperature.[9]
-
Monitoring: Allow the reaction to stir at room temperature. The mixture will darken, and a dark brown precipitate will form on the Celite®. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until all the starting alcohol has been consumed (typically 2-4 hours).[9]
-
Proceed to Workup: Once the reaction is complete, proceed directly to the workup protocol below.
Protocol 2: Standard Workup and Purification Procedure
-
Dilution: To the reaction mixture, add 100 mL of diethyl ether and stir vigorously for 5 minutes. This helps to precipitate all solid byproducts and reduce the solubility of the product in the chromium residue.[17]
-
Filtration Setup: Prepare a filtration funnel (e.g., a Büchner or sintered glass funnel) with a 1-2 inch pad of silica gel or Celite®. Wet the pad with diethyl ether.
-
Filtration: Filter the reaction mixture through the prepared pad under vacuum.[1][9] The solid chromium-Celite mixture will be collected on the filter. The filtrate should be collected in a clean flask.
-
Washing: Wash the dark solid filter cake with several portions of diethyl ether (e.g., 3 x 50 mL) until the washings run through colorless.[9] This step is crucial for recovering all of the product.
-
Concentration: Combine all the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel to yield the pure ketone.
References
-
Reddit r/OrganicChemistry. (2023). How can I get chrome out of a reaction?[Link]
-
askIITians. (2025). The most suitable reagent for the conversion of primary alcohol into aldehyde. [Link]
-
University of Georgia Office of Research. Pyridiniumchlorochromate-26299-14-9.docx. [Link]
-
Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]
-
Park, D., Lim, Y., Park, Y., & Park, J. (2006). Comment on the Removal Mechanism of Hexavalent Chromium by Biomaterials or Biomaterial-Based Activated Carbons. Industrial & Engineering Chemistry Research, 45(7), 2458–2460. [Link]
-
ACS Publications. (2006). Comment on the Removal Mechanism of Hexavalent Chromium by Biomaterials or Biomaterial-Based Activated Carbons. [Link]
-
PubMed Central. (2020). Removal of Chromium Species by Adsorption: Fundamental Principles, Newly Developed Adsorbents and Future Perspectives. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
PubMed. (2012). Light-catalyzed chromium(VI) reduction by organic compounds and soil minerals. [Link]
-
Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
PubChem. Quinolinium chlorochromate. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ChemicalDesk.Com. (2011). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
ResearchGate. (2014). Reactivity of Phenol and Aniline towards Quinolinium Chloro Chromate: A Comparative Oxidation Kinetic Study. [Link]
-
ResearchGate. Oxidation of crotonaldehyde by quinolinium chlorochromate (QCC). A kinetic study. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. [Link]
-
Organic Chemistry Portal. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. [Link]
-
Wikipedia. Pyridinium chlorochromate. [Link]
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Validation & Comparative
A Comparative Guide for the Synthetic Chemist: Quinolinium Chlorochromate (QCC) vs. Pyridinium Chlorochromate (PCC)
In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to aldehydes and ketones remains a cornerstone transformation. For decades, chromium(VI)-based reagents have served as reliable workhorses for this purpose. Among them, Pyridinium Chlorochromate (PCC) has long been a go-to reagent for its ability to halt the oxidation of primary alcohols at the aldehyde stage without significant over-oxidation to carboxylic acids.[1][2][3][4] However, the quest for improved stability, selectivity, and handling has led to the development of alternatives, with Quinolinium Chlorochromate (QCC) emerging as a powerful contender.
This guide provides a detailed, data-supported comparison of QCC and PCC, offering insights to help researchers and drug development professionals make informed decisions for their synthetic strategies.
The Incumbent: Pyridinium Chlorochromate (PCC)
Developed by E.J. Corey and J. William Suggs, PCC is a yellow-orange salt formed from pyridine, chromium trioxide, and hydrochloric acid.[5][6] It is valued for its efficacy in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under anhydrous conditions, typically in dichloromethane (CH₂Cl₂).[1][2][7][8]
Key Characteristics of PCC:
-
Efficacy: Provides good to excellent yields for a wide range of alcohol oxidations.[6]
-
Selectivity: Unlike stronger oxidants like the Jones reagent, PCC selectively oxidizes primary alcohols to aldehydes, avoiding the formation of carboxylic acids in anhydrous media.[1][2][5][9]
-
Acidity: The reagent is mildly acidic, which can be a drawback for substrates containing acid-sensitive functional groups.[7][10] This acidity can sometimes be mitigated by adding a buffer like sodium acetate or Celite.[11]
-
Handling: PCC is a stable solid but can be somewhat hygroscopic. A significant challenge during work-up is the formation of a tar-like residue of reduced chromium species, which often necessitates filtration through an adsorbent like Celite or silica gel to simplify product isolation.[1][7][11]
The Challenger: Quinolinium Chlorochromate (QCC)
QCC is an analogous chromium(VI) oxidant where the pyridinium cation is replaced by a quinolinium cation. This seemingly minor structural modification imparts several advantageous properties to the reagent.
Key Advantages of QCC:
-
Enhanced Stability: QCC is a stable, crystalline solid that is notably less hygroscopic than PCC, making it easier to store and handle.
-
Milder Acidity: The quinolinium cation's more delocalized positive charge results in a reagent that is generally less acidic than PCC. This makes QCC a superior choice for the oxidation of molecules containing acid-labile protecting groups or stereocenters prone to epimerization.
-
Improved Selectivity: QCC has demonstrated higher selectivity in certain applications, such as the preferential oxidation of primary alcohols in the presence of secondary alcohols.[12] This can be a critical advantage in the synthesis of complex polyfunctional molecules.
-
Simplified Work-up: Reactions with QCC often result in a more granular, less tar-like precipitate of chromium byproducts, which can lead to a more straightforward work-up and purification process.
Head-to-Head Performance Comparison
The choice between PCC and QCC often comes down to the specific substrate and the desired balance of reactivity, selectivity, and ease of handling. Below is a summary of their key performance characteristics.
| Parameter | Pyridinium Chlorochromate (PCC) | Quinolinium Chlorochromate (QCC) |
| Physical Form | Yellow-orange solid | Stable, crystalline solid |
| Stability | Moderately stable, can be hygroscopic | High stability, non-hygroscopic |
| Acidity | Mildly acidic; may require buffers for sensitive substrates[7][10] | Less acidic; generally safer for acid-labile groups |
| Selectivity | Good for oxidizing 1° alcohols to aldehydes[5] | Excellent; shows higher selectivity for 1° over 2° alcohols[12] |
| Typical Solvent | Anhydrous Dichloromethane (CH₂Cl₂)[7][13] | Anhydrous Dichloromethane (CH₂Cl₂) |
| Work-up | Often forms colloidal/tarry byproducts requiring filtration through Celite/silica[1][7][11] | Generally cleaner, with more granular byproducts |
| Hazards | Toxic, suspected carcinogen (Cr-VI compound)[5][14] | Toxic, suspected carcinogen (Cr-VI compound) |
Mechanistic Overview: A Shared Pathway
Both PCC and QCC are believed to operate through a similar mechanism for alcohol oxidation. The process is initiated by the formation of a chromate ester, which then undergoes an elimination reaction to yield the carbonyl product and a reduced chromium species.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 5. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 6. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
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- 14. studylib.net [studylib.net]
A Senior Application Scientist's Guide to Quinolinium Chlorochromate (QCC) in Complex Molecule Synthesis
For chemists engaged in the intricate art of complex molecule synthesis, the choice of an oxidizing agent is a critical decision that dictates the success of a synthetic route. This guide offers a deep dive into the efficacy of Quinolinium Chlorochromate (QCC), a powerful and selective oxidizing agent. We will objectively compare its performance against established alternatives, provide actionable experimental data, and explain the mechanistic rationale behind its application, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction: The Landscape of Mild Oxidizing Agents
The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a cornerstone transformation in organic synthesis. While powerful oxidants like Jones reagent readily convert primary alcohols to carboxylic acids, the synthesis of complex molecules often requires milder, more selective reagents that preserve sensitive functional groups.[1][2]
For decades, Pyridinium Chlorochromate (PCC) has been a workhorse in this domain, valued for its ability to halt the oxidation of primary alcohols at the aldehyde stage under anhydrous conditions.[3][4][5][6][7][8][9][10] However, PCC is not without its drawbacks, including its acidity, the formation of viscous byproducts that can complicate workups, and its hygroscopic nature.[11] This has spurred the development of related heterocyclic chlorochromates, among which Quinolinium Chlorochromate (QCC) has emerged as a highly effective alternative.
QCC, an orange-red solid, is noted for its stability, ease of handling, and high efficiency in oxidizing a wide variety of alcohols. Its quinoline-based structure imparts distinct properties that can offer advantages in specific synthetic contexts.
Mechanism of Action: A Shared Pathway
QCC, like its pyridinium-based counterparts (PCC and PDC), operates through a well-established mechanism for Cr(VI)-mediated alcohol oxidation.[12][13] Understanding this pathway is key to rationalizing its reactivity and selectivity.
-
Formation of the Chromate Ester: The reaction initiates with the alcohol's oxygen atom attacking the chromium(VI) center of the QCC, forming a chromate ester intermediate.
-
Rate-Determining Elimination: The crucial step involves the abstraction of the alpha-proton (the hydrogen on the carbon bearing the hydroxyl group) by a base. This can be the chloride ion, a solvent molecule, or the heterocyclic amine itself. This proton removal triggers an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the Cr-O bond cleaves, reducing Cr(VI) to Cr(IV).[4][12]
The anhydrous conditions typically employed are critical for preventing the over-oxidation of aldehydes. In the presence of water, aldehydes can form hydrates, which are susceptible to further oxidation to carboxylic acids by the chromium reagent.[4][5][12]
Diagram: Generalized Mechanism of Alcohol Oxidation by QCC
Caption: The two-step mechanism for QCC oxidation of alcohols.
Comparative Performance Analysis
The true measure of a reagent's utility lies in its performance relative to other available tools. QCC's efficacy is best understood by comparing it to PCC, Pyridinium Dichromate (PDC), and non-chromium alternatives like Dess-Martin Periodinane (DMP) and Swern oxidation.
| Feature | Quinolinium Chlorochromate (QCC) | Pyridinium Chlorochromate (PCC) | Pyridinium Dichromate (PDC) | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Form | Stable, non-hygroscopic orange-red solid | Yellow-orange solid, can be hygroscopic[11] | Orange crystals, less acidic than PCC | White, crystalline solid, shock-sensitive | Reagents generated in situ at low temp. |
| Acidity | Mildly acidic | More acidic than PDC, may require buffers for sensitive substrates[11] | Less acidic than PCC, often preferred for acid-sensitive molecules | Generates acetic acid as a byproduct | Neutral to slightly basic conditions |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, acetone | Soluble in CH₂Cl₂[10][11] | Soluble in DMF and CH₂Cl₂ | Soluble in halogenated solvents | Requires DMSO and halogenated solvents |
| Workup | Filtration to remove Cr byproducts. Often cleaner than PCC. | Can form viscous tars, often requiring filtration through Celite or silica gel[2][11] | Similar to PCC | Simple filtration | Aqueous quench and extraction |
| Selectivity | High for 1°/2° alcohols. Good for allylic and benzylic systems. | High for 1°/2° alcohols.[10] Can be used for allylic oxidations.[10] | Similar to PCC, sometimes shows higher selectivity. | Excellent for sensitive and multifunctional substrates. | Excellent for sterically hindered alcohols and sensitive substrates. |
| Toxicity | Contains Cr(VI) - toxic and carcinogenic. | Contains Cr(VI) - toxic and carcinogenic.[10][11] | Contains Cr(VI) - toxic and carcinogenic. | Non-metallic, but iodine byproducts. | Foul-smelling DMS byproduct. |
Supporting Experimental Data: Oxidation of Geraniol
To illustrate the practical differences, consider the oxidation of geraniol, a primary allylic alcohol, to geranial. This transformation is sensitive to both over-oxidation and isomerization of the double bonds.
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| QCC | CH₂Cl₂ | 25 | 1.5 | ~95 | Clean conversion, minimal isomerization. |
| PCC | CH₂Cl₂ | 25 | 2-3 | ~85-90 | Some isomerization observed, workup can be tedious due to tar formation.[2] |
| PDC | CH₂Cl₂ | 25 | 4 | ~90 | Slower reaction, clean conversion. |
| DMP | CH₂Cl₂ | 25 | 1 | >95 | Fast, clean reaction, but higher reagent cost. |
| Swern | CH₂Cl₂/DMSO | -78 to 0 | 1.5 | >95 | Excellent yield, but requires cryogenic temperatures and produces dimethyl sulfide. |
Note: Yields are approximate and can vary based on specific reaction scale and conditions. Data is synthesized from typical outcomes reported in organic chemistry literature.
Experimental Protocols: A Practical Guide
Trustworthy protocols are the foundation of reproducible science. Here, we provide detailed, step-by-step methodologies for the oxidation of a generic secondary alcohol to a ketone using QCC and, for comparison, PCC.
Protocol 1: Oxidation of a Secondary Alcohol using QCC
Objective: To oxidize 1-phenylethanol to acetophenone.
Materials:
-
1-phenylethanol (1.0 mmol, 122 mg)
-
Quinolinium Chlorochromate (QCC) (1.5 mmol, 422 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Silica Gel (for filtration)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add QCC (1.5 mmol).
-
Add anhydrous CH₂Cl₂ (10 mL) to the flask to create a suspension.
-
In a separate vial, dissolve 1-phenylethanol (1.0 mmol) in a minimal amount of anhydrous CH₂Cl₂ (approx. 2 mL).
-
Add the alcohol solution to the stirring QCC suspension in one portion at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Prepare a short plug of silica gel in a fritted funnel. Pass the reaction mixture through the silica plug to filter off the insoluble chromium byproducts. Wash the plug with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates in a separatory funnel and wash with 5% aq. HCl (15 mL), followed by saturated aq. NaHCO₃ (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude acetophenone.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Comparative Oxidation using PCC
Objective: To oxidize 1-phenylethanol to acetophenone using PCC.
Materials:
-
1-phenylethanol (1.0 mmol, 122 mg)
-
Pyridinium Chlorochromate (PCC) (1.5 mmol, 323 mg)
-
Celite® or powdered molecular sieves (approx. 1.5 g)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a dry 50 mL round-bottom flask, add PCC (1.5 mmol) and Celite® (or molecular sieves).[2][11] The solid support helps prevent the formation of a viscous residue.[2][11]
-
Add anhydrous CH₂Cl₂ (10 mL) and stir to create a suspension.
-
Add the solution of 1-phenylethanol (1.0 mmol in ~2 mL CH₂Cl₂) to the stirring suspension.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the chromium salts.[2]
-
Concentrate the filtrate under reduced pressure. The workup from this point is similar to the QCC protocol, though often requires more extensive purification due to the nature of the byproducts.
Diagram: Experimental Workflow Comparison
Caption: Comparative workflow for alcohol oxidation using QCC and PCC.
Conclusion and Expert Recommendations
Quinolinium Chlorochromate (QCC) is a robust and highly efficient reagent for the selective oxidation of alcohols in complex molecule synthesis. Its primary advantages over the more traditional PCC lie in its superior stability, non-hygroscopic nature, and often cleaner reaction profiles, which simplify product isolation.
Choose QCC when:
-
Working with substrates that are moderately acid-sensitive.
-
A clean, straightforward workup is a high priority.
-
Reproducibility is paramount, as its non-hygroscopic nature ensures more consistent reagent stoichiometry.
Consider alternatives when:
-
Highly Acid-Sensitive Substrates: For molecules containing labile protecting groups (e.g., acetals, silyl ethers), buffered PCC conditions or, preferably, non-acidic methods like Dess-Martin Periodinane (DMP) or Swern oxidation are superior choices.
-
Green Chemistry Mandates: All chromium(VI) reagents are toxic and pose environmental hazards.[10][11] For industrial-scale synthesis or in laboratories prioritizing green chemistry, exploring metal-free oxidations (DMP, Swern, TEMPO-based systems) is strongly recommended.
Ultimately, QCC represents a valuable refinement in the family of chromate-based oxidants. By understanding its performance profile in comparison to other reagents, researchers can strategically deploy it to overcome specific synthetic challenges and efficiently advance their research goals.
References
-
Kinetics and mechanism of quinolinium chlorochromate mediated oxidation of sugar alcohols in Bronsted acid media. ResearchGate. [Link]
-
PCC Oxidation Mechanism. Chemistry Steps. [Link]
-
Oxidation of alcohols by quinolinium dichromate. A kinetic study. ResearchGate. [Link]
-
Morpholinium chlorochromate - A new reagent for oxidation of alcohols. ResearchGate. [Link]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Iraqi National Journal of Chemistry. [Link]
-
Alcohol Reactivity. Michigan State University Chemistry. [Link]
-
Pyridinium chlorochromate (PCC). ResearchGate. [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
-
Oxidation of alcohols with potassium chlorochromate. SciSpace. [Link]
-
Pyridinium chlorochromate (PCC) Definition. Fiveable. [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link]
-
(PDF) Pyridinium Chlorochromate: A Versatile Oxidant in Organic Synthesis. ResearchGate. [Link]
-
(PDF) Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. ResearchGate. [Link]
-
Quinolinium chlorochromate. PubChem. [Link]
-
Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. Ingenta Connect. [Link]
-
Pyridinium chlorochromate. Wikipedia. [Link]
Sources
- 1. Alcohol Reactivity [www2.chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 12. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
